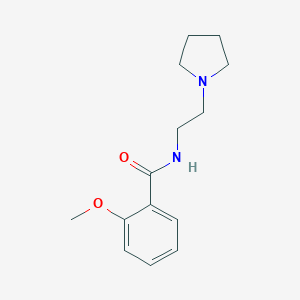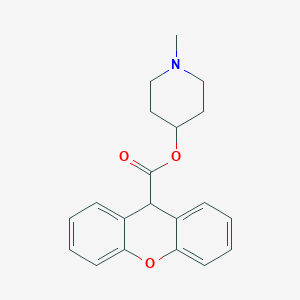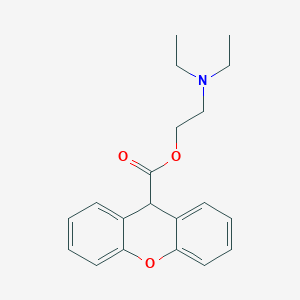
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide, also known as dicamba, is a selective herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to improve crop yields. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for sustainable agriculture.
Wirkmechanismus
Dicamba works by disrupting the growth of plants by interfering with the production of auxins, which are hormones that regulate plant growth. Dicamba is a synthetic auxin, which means that it mimics the natural plant hormone. When 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide is applied to a plant, it is absorbed and transported to the growing points of the plant, where it disrupts the normal growth patterns. This leads to the death of the plant.
Biochemische Und Physiologische Effekte
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It has been shown to interfere with the production of proteins and DNA, which are essential for plant growth and development. Dicamba has also been shown to interfere with the normal functioning of plant cell membranes, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming other plants. However, 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic to some plant species, and care must be taken when using it in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. One area of research is the development of new formulations of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide that are more effective and less toxic than current formulations. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide in the treatment of cancer and other diseases. Finally, research is needed to better understand the environmental impact of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide and to develop strategies for minimizing its impact on non-target species.
Synthesemethoden
Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-2,4-dichlorophenol. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. Another method involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba has also been studied for its potential use in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer.
Eigenschaften
CAS-Nummer |
61887-32-9 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide |
Molekularformel |
C16H14Cl3NO2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
KGVSVXAFKIDMRY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



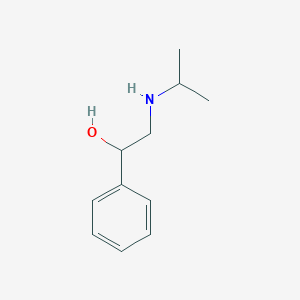
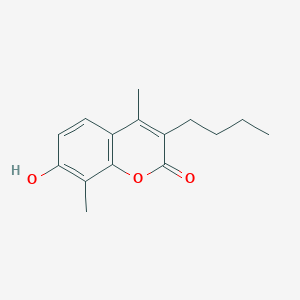
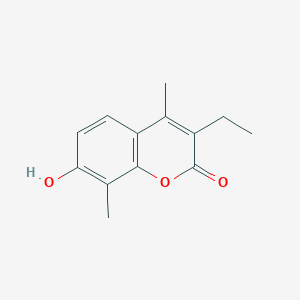
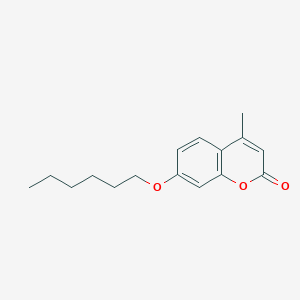
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

